3-(5-Methyl-3-phenyl-1H-indol-1-yl)propanenitrile
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Overview
Description
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl-, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.
Industrial Production: Industrial methods often involve catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Reagents such as palladium(II) acetate, triethylamine, and various acids and bases are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole, 5-methyl-: Similar in structure but lacks the propanenitrile and phenyl groups.
1H-Indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a propanenitrile group.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a propanenitrile group.
The uniqueness of 1H-Indole-1-propanenitrile, 5-methyl-3-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
101205-17-8 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(5-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-8-9-18-16(12-14)17(13-20(18)11-5-10-19)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,11H2,1H3 |
InChI Key |
XZJXNULOAZCVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C3=CC=CC=C3)CCC#N |
Origin of Product |
United States |
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